molecular formula C26H33N3O B11182539 1-(2,2,4,6,8-pentamethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

1-(2,2,4,6,8-pentamethylquinolin-1(2H)-yl)-2-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B11182539
M. Wt: 403.6 g/mol
InChI Key: NVIYIUOEPOIRQZ-UHFFFAOYSA-N
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Description

1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a quinoline and piperazine moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step might involve nucleophilic substitution reactions where a piperazine derivative is introduced.

    Final coupling: The quinoline and piperazine fragments are coupled using reagents like coupling agents or catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and piperazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE would depend on its specific interactions with molecular targets. Typically, compounds with quinoline and piperazine structures can:

    Bind to receptors: Modulating their activity.

    Inhibit enzymes: Affecting biochemical pathways.

    Interact with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimalarial and anticancer properties.

    Piperazine derivatives: Used in various therapeutic agents, including antipsychotics and antihistamines.

Uniqueness

1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-2-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of quinoline and piperazine moieties, which might confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H33N3O

Molecular Weight

403.6 g/mol

IUPAC Name

1-(2,2,4,6,8-pentamethylquinolin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone

InChI

InChI=1S/C26H33N3O/c1-19-15-20(2)25-23(16-19)21(3)17-26(4,5)29(25)24(30)18-27-11-13-28(14-12-27)22-9-7-6-8-10-22/h6-10,15-17H,11-14,18H2,1-5H3

InChI Key

NVIYIUOEPOIRQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2C(=O)CN3CCN(CC3)C4=CC=CC=C4)(C)C)C)C

Origin of Product

United States

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